molecular formula C17H19N5O3 B10917146 6-cyclopropyl-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10917146
M. Wt: 341.4 g/mol
InChI Key: FJEJKQIMGSNEOJ-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethyl group, a methyl group, and an oxadiazole moiety

Preparation Methods

The synthesis of 6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the subsequent introduction of the cyclopropyl, ethyl, and oxadiazole groups. One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazolo[5,4-b]pyridine derivatives and compounds containing oxadiazole moieties. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of 6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique properties and applications .

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

6-cyclopropyl-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N5O3/c1-4-22(8-14-9(2)20-25-21-14)17(23)12-7-13(11-5-6-11)18-16-15(12)10(3)19-24-16/h7,11H,4-6,8H2,1-3H3

InChI Key

FJEJKQIMGSNEOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4

Origin of Product

United States

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